

Application Notes and Protocols for the Synthesis of Ceronapril Analogs

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Compound of Interest

Compound Name: *Ceronapril*

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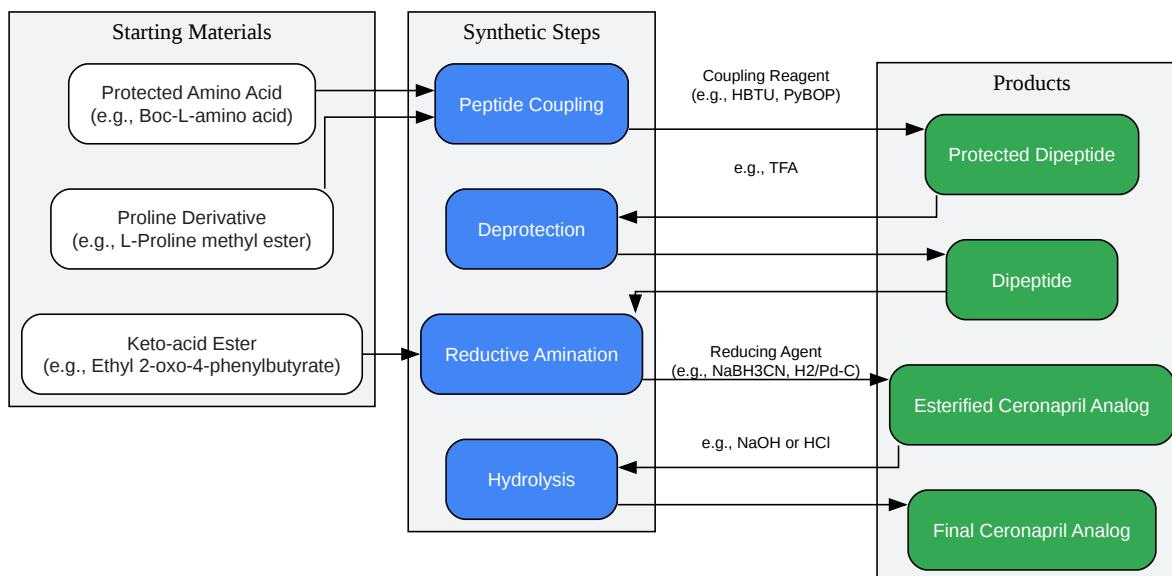
These application notes provide a comprehensive overview of the techniques for synthesizing **Ceronapril** analogs, potent inhibitors of the Angiotensin-Converting Enzyme (ACE). The protocols outlined below are based on established methods for the synthesis of dicarboxylate-containing ACE inhibitors, such as lisinopril and enalapril, and have been adapted for the generation of a diverse range of **Ceronapril** analogs.

Introduction to Ceronapril and ACE Inhibition

Ceronapril is a dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitor. ACE is a key zinc-containing metalloproteinase in the Renin-Angiotensin System (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.^{[1][2]} By inhibiting ACE, **Ceronapril** and its analogs effectively lower blood pressure, making them valuable candidates for the treatment of hypertension and related cardiovascular diseases. The general structure of dicarboxylate ACE inhibitors features a zinc-binding carboxylate group, a C-terminal carboxylate mimic (often a proline or similar heterocyclic moiety), and a side chain that interacts with the enzyme's active site.^{[1][3]} Structure-activity relationship (SAR) studies have shown that the stereochemistry and the nature of the substituents significantly influence the inhibitory potency.^[4]

General Synthetic Strategy

The synthesis of **Ceronapril** analogs typically involves two key transformations: a peptide coupling reaction to form an amide bond, followed by a reductive amination step to introduce the N-substituted ethylamine side chain. The general workflow is depicted below.



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General synthetic workflow for **Ceronapril** analogs.

Data Presentation: Structure-Activity Relationship of ACE Inhibitors

The inhibitory activity of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for a selection of di- and tripeptide ACE inhibitors, illustrating the influence of amino acid composition on potency.[4][5]

Compound/Peptide Sequence	IC50 (μM)	Reference
Val-Tyr	1.3	[4]
Ile-Tyr	1.8	[4]
Val-Trp	2.5	[4]
Ile-Trp	3.5	[4]
Ala-Pro	6.2	[4]
Gly-Pro	17.0	[4]
Phe-Ala-Pro	0.23	[5]
Tyr-Pro-Phe	0.54	[5]
Val-Glu-Trp	1.2	[5]
Pro-His-Pro	1.8	[5]

Experimental Protocols

Protocol 1: Peptide Coupling for Dipeptide Synthesis

This protocol describes the synthesis of a dipeptide intermediate, a crucial step in the generation of **Ceronapril** analogs.

Materials:

- N-Boc-protected L-amino acid (e.g., Boc-L-phenylalanine) (1.0 eq)
- L-Proline methyl ester hydrochloride (1.0 eq)
- HBTU (1.0 eq)
- HOBT (1.0 eq)
- Diisopropylethylamine (DIPEA) (3.0 eq)

- Anhydrous Dichloromethane (DCM)
- Anhydrous Dimethylformamide (DMF)

Procedure:

- Dissolve the N-Boc-protected L-amino acid in a minimal amount of DMF.
- In a separate flask, suspend L-Proline methyl ester hydrochloride in DCM.
- To the proline suspension, add DIPEA and stir until the solution becomes clear.
- Add the dissolved N-Boc-amino acid, HBTU, and HOEt to the proline solution.
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc-Deprotection

Materials:

- Protected Dipeptide (from Protocol 1)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Dissolve the protected dipeptide in a 1:1 mixture of TFA and DCM.

- Stir the solution at room temperature for 1-2 hours.
- Remove the solvent under reduced pressure.
- Co-evaporate with DCM three times to remove residual TFA.
- The resulting dipeptide TFA salt is typically used in the next step without further purification.

Protocol 3: Reductive Amination

This protocol details the coupling of the dipeptide with a keto-acid ester to form the core structure of the **Ceronapril** analog.

Materials:

- Dipeptide TFA salt (from Protocol 2) (1.0 eq)
- Ethyl 2-oxo-4-phenylbutyrate (1.0 eq)
- Sodium cyanoborohydride (NaBH3CN) (1.2 eq)
- Methanol
- Molecular sieves (4 Å)

Procedure:

- Dissolve the dipeptide TFA salt and ethyl 2-oxo-4-phenylbutyrate in anhydrous methanol.
- Add activated 4 Å molecular sieves to the solution.
- Stir the mixture at room temperature for 1 hour to facilitate imine formation.
- Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

- Take up the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude product by column chromatography.

Protocol 4: Ester Hydrolysis

Materials:

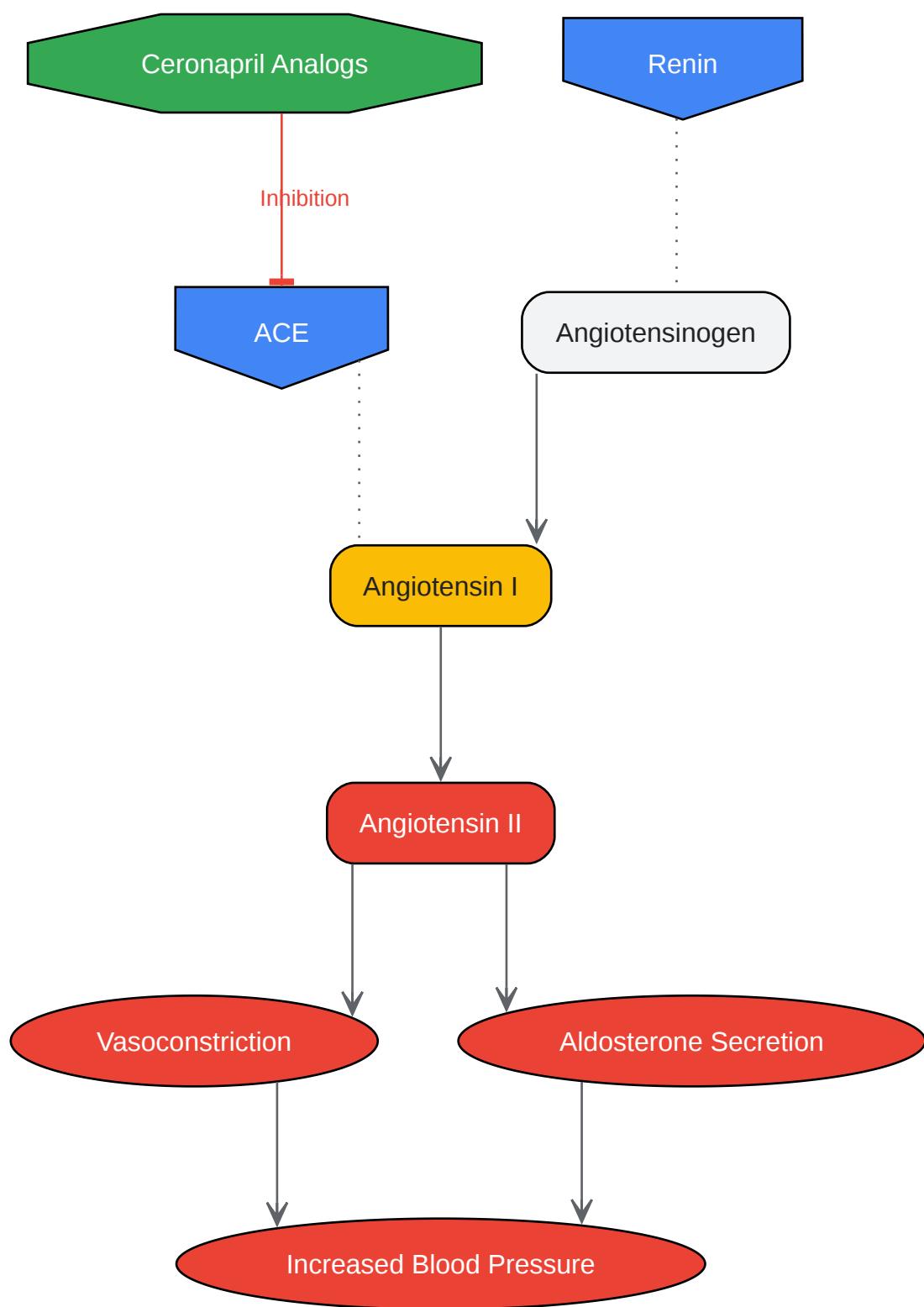
- Esterified **Ceronapril** Analog (from Protocol 3)
- 1N Sodium Hydroxide (NaOH)
- 1N Hydrochloric Acid (HCl)
- Dioxane

Procedure:

- Dissolve the esterified **Ceronapril** analog in a mixture of dioxane and water.
- Add 1N NaOH solution and stir at room temperature for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Neutralize the reaction mixture to pH 7 with 1N HCl.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer, filter, and concentrate to yield the final **Ceronapril** analog.

Mechanism of Action: Inhibition of the Renin-Angiotensin System

Ceronapril analogs exert their therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin System (RAS). The following diagram illustrates the RAS cascade and the point of intervention by ACE inhibitors.



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The Renin-Angiotensin System and ACE inhibition.

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